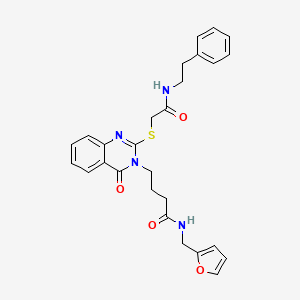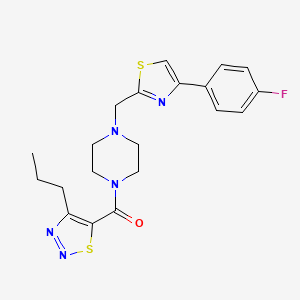
(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a thiazole ring, a piperazine ring, and a thiadiazole ring. Thiazoles are a type of heterocyclic compound that have been found in many biologically active compounds . Piperazine rings are often found in pharmaceuticals and are known for their biological activity. Thiadiazoles are also a type of heterocyclic compound and have been found to have diverse biological activities .
Molecular Structure Analysis
The compound’s structure is likely to be planar due to the presence of the thiazole and thiadiazole rings. These rings are aromatic, meaning they have a cyclic, planar structure with delocalized π electrons .Aplicaciones Científicas De Investigación
Synthesis and Characterization Techniques
Compounds with structural similarities to "(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone" have been synthesized and characterized using various techniques. For instance, synthesis and structural exploration, including Hirshfeld surface analysis, have been applied to novel bioactive heterocycles, offering insights into their molecular structure and potential interactions in biological systems (Prasad et al., 2018).
Antimicrobial and Antitumor Activities
Several studies have focused on the antimicrobial and antitumor activities of compounds containing elements such as thiadiazole, piperazine, and fluorophenyl groups. For instance, compounds integrating piperazine and thiadiazole moieties have shown significant antibacterial activities, suggesting potential applications in developing new antibacterial agents (Qi, 2014). Additionally, the synthesis of related compounds has been linked to antitumor activities, indicating their potential in cancer research and therapy development (Bhole & Bhusari, 2011).
Molecular Interaction Studies
The interaction of similar compounds within biological systems has been studied, offering potential applications in drug design and understanding of molecular mechanisms. For example, high-efficacy 5-HT1A receptor activation by related compounds indicates their possible use in treating conditions related to serotonin receptor dysregulation (Colpaert et al., 2004).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-(4-propylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5OS2/c1-2-3-16-19(29-24-23-16)20(27)26-10-8-25(9-11-26)12-18-22-17(13-28-18)14-4-6-15(21)7-5-14/h4-7,13H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENOMAHHGPRTJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)-N-[1-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2874046.png)
![N-(4-ethylphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2874047.png)
![N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B2874048.png)
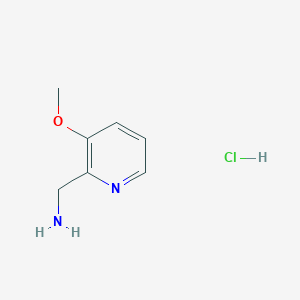
![5-(4-Ethoxy-phenyl)-7-methyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2874050.png)
![8-(3-hydroxypropyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2874051.png)
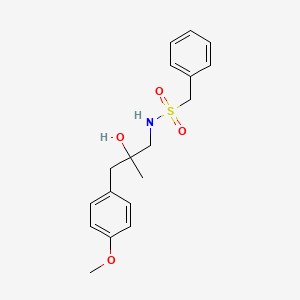
![N,4-diisobutyl-1-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2874055.png)
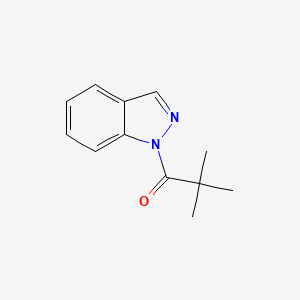
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2874058.png)

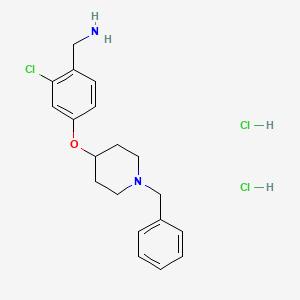
![3,4-dimethyl-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2874063.png)
